4-Benzyl-1,4-oxazepan-6-one 4-Benzyl-1,4-oxazepan-6-one
Brand Name: Vulcanchem
CAS No.: 1341038-00-3
VCID: VC8068429
InChI: InChI=1S/C12H15NO2/c14-12-9-13(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5H,6-10H2
SMILES: C1COCC(=O)CN1CC2=CC=CC=C2
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

4-Benzyl-1,4-oxazepan-6-one

CAS No.: 1341038-00-3

Cat. No.: VC8068429

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyl-1,4-oxazepan-6-one - 1341038-00-3

Specification

CAS No. 1341038-00-3
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 4-benzyl-1,4-oxazepan-6-one
Standard InChI InChI=1S/C12H15NO2/c14-12-9-13(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5H,6-10H2
Standard InChI Key ZFLVJQUUVXETJF-UHFFFAOYSA-N
SMILES C1COCC(=O)CN1CC2=CC=CC=C2
Canonical SMILES C1COCC(=O)CN1CC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s backbone consists of a 1,4-oxazepane ring system, characterized by a seven-membered ring containing one nitrogen and one oxygen atom. The benzyl group at position 4 introduces aromaticity, enhancing lipophilicity and interaction with hydrophobic biological targets, while the ketone at position 6 provides a reactive site for further functionalization . Key structural parameters include:

PropertyValueSource
Molecular FormulaC12H13NO2\text{C}_{12}\text{H}_{13}\text{NO}_2
Molecular Weight207.27 g/mol
CAS Number1341038-00-3
SMILES NotationO=C1C2OCCN(Cc3ccccc3)C2CC1

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band at ~1,710 cm⁻¹ confirms the presence of the carbonyl group (C=O) .

  • NMR: 1H^1\text{H} NMR reveals distinct signals for the benzyl protons (δ 7.2–7.4 ppm) and the oxazepane ring protons (δ 3.5–4.2 ppm) . The carbonyl carbon appears at δ 205–210 ppm in 13C^{13}\text{C} NMR .

  • Mass Spectrometry: The molecular ion peak at m/z 207.27 aligns with the molecular weight, and fragmentation patterns confirm the benzyl and ketone moieties .

Synthetic Methodologies

Cyclization of Amino Alcohol Precursors

A common route involves the cyclization of NN-benzyl amino alcohols. For example, (R)-2-amino-2-(4-chlorophenyl)ethanol can be oxidized to an aldehyde intermediate using Dess-Martin periodinane, followed by Grignard addition and lactamization to form the oxazepanone ring . Yields range from 49–73%, depending on the protecting group (e.g., trityl or Boc) .

Baeyer-Villiger Oxidation

NN-Acylated-4-piperidones undergo Baeyer-Villiger oxidation with peracids (e.g., mCPBA) to form 1,4-oxazepan-7-ones, which are subsequently functionalized at position 6 . This method is favored for scalability, achieving up to 90% yield in optimized conditions .

Metal-Catalyzed Annulation

Copper(II) trifluoromethanesulfonate and molybdenyl acetylacetonate catalyze the one-pot synthesis of benzodiazepine analogs via nitrene insertion and C–H activation . While primarily used for benzodiazepines, this approach can be adapted for 1,4-oxazepan-6-one derivatives by modifying the starting amides .

Pharmacological Applications

Neurological Target Engagement

4-Benzyl-1,4-oxazepan-6-one derivatives exhibit affinity for GABAA_A receptors, mimicking the activity of benzodiazepines like oxazepam. Computational docking studies suggest the benzyl group interacts with hydrophobic pockets in the receptor’s α-subunit, while the ketone stabilizes hydrogen bonds with His102 .

Antimicrobial Activity

Analogous triazin-3-yl derivatives demonstrate broad-spectrum antimicrobial activity, with MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The ketone group enhances membrane permeability, facilitating disruption of bacterial cell walls .

Industrial and Materials Science Applications

Biodegradable Polymers

Ring-opening polymerization (ROP) of NN-acylated-1,4-oxazepan-7-ones produces poly(ester amide)s (PEAs) with tunable glass transition temperatures (TgT_g: −2.9 to 43.75°C) . These PEAs degrade 3× faster than polycaprolactone in phosphate buffer (pH 7.4), making them viable for eco-friendly packaging .

Specialty Chemical Synthesis

The compound serves as a chiral building block in asymmetric catalysis. For example, lipase-catalyzed regioselective lactamization yields enantiopure intermediates for antitumor agents.

Comparative Analysis with Related Compounds

CompoundStructural DifferenceBioactivity/Application
4-Benzyl-1,4-oxazepan-6-olHydroxyl instead of ketoneLower metabolic stability
1,4-Diazepan-6-oneAdditional nitrogen atomEnhanced GABA affinity
1,4-Oxazepan-5-thioneSulfur replaces ketone oxygenAltered redox reactivity

The ketone in 4-Benzyl-1,4-oxazepan-6-one enhances electrophilicity, facilitating nucleophilic additions absent in the hydroxyl analog .

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